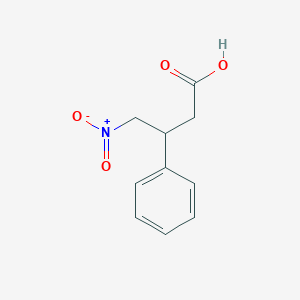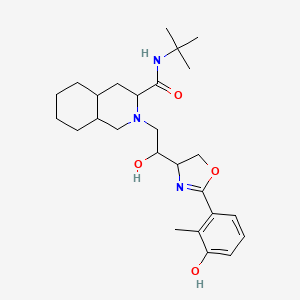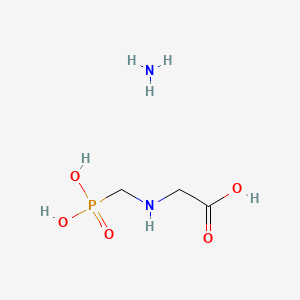
Glyphosate-monoammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyphosate-monoammonium, also known as ammonium glyphosate, is a widely used herbicide. It is a derivative of glyphosate, which is a non-selective systemic herbicide used to kill weeds, especially annual broadleaf weeds and grasses that compete with crops. This compound is known for its effectiveness in agricultural, horticultural, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyphosate can be synthesized through several methods. One common method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA). This process typically uses environmentally friendly oxidants and catalysts to achieve high yields . Another method involves the dealkylation of N-substituted glyphosates, which is considered an atom-efficient approach .
Industrial Production Methods
Industrial production of glyphosate often involves the use of glycine as a starting material. The process includes the reaction of glycine with formaldehyde and phosphorous acid, followed by oxidation to produce glyphosate. This method is optimized to reduce waste and energy consumption, making it cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Glyphosate-monoammonium undergoes several types of chemical reactions, including:
Oxidation: Conversion of PhIDAA to glyphosate.
Substitution: Dealkylation of N-substituted glyphosates.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, phosphorous acid, and various oxidants. Catalysts are often employed to enhance reaction rates and yields .
Major Products
The primary product of these reactions is glyphosate, which can be further processed to produce various glyphosate salts, including this compound .
Applications De Recherche Scientifique
Glyphosate-monoammonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies related to plant physiology and biochemistry, particularly in understanding herbicide resistance.
Medicine: Investigated for its potential effects on human health and its role in various biological pathways.
Industry: Widely used in agriculture for weed control, enhancing crop yields, and maintaining soil health
Mécanisme D'action
Glyphosate-monoammonium exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants, bacteria, and fungi. By inhibiting EPSPS, this compound disrupts the shikimate pathway, leading to the death of the targeted plants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyphosate: The parent compound, widely used in various formulations.
Glufosinate: Another non-selective herbicide with a similar mode of action.
AMPA (Aminomethylphosphonic acid): A primary degradation product of glyphosate.
Uniqueness
Glyphosate-monoammonium is unique due to its high solubility and effectiveness in various environmental conditions. Its ability to be used in different formulations makes it versatile for various agricultural and industrial applications .
Propriétés
Numéro CAS |
40465-66-5 |
|---|---|
Formule moléculaire |
C3H11N2O5P |
Poids moléculaire |
186.10 g/mol |
Nom IUPAC |
azane;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P.H3N/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H3 |
Clé InChI |
PDYXIVPKOMYDOK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NCP(=O)(O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


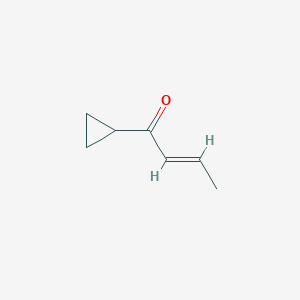
![Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12279248.png)

![Benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B12279262.png)
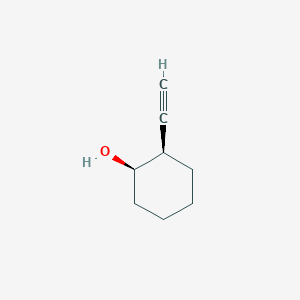

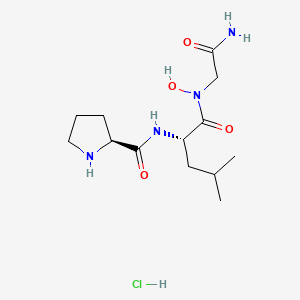

![10-Oxo-1,10-dihydrobenzo[h]quinoline-7-sulfonic acid](/img/structure/B12279292.png)
![methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B12279307.png)
![(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12279312.png)
